
Alemtuzumab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alemtuzumab is a humanized monoclonal antibody that targets the CD52 antigen, a glycoprotein found on the surface of mature lymphocytes. It is primarily used in the treatment of B-cell chronic lymphocytic leukemia and relapsing forms of multiple sclerosis . This compound is known for its ability to deplete lymphocytes, making it a potent immunosuppressive agent .
準備方法
Alemtuzumab is produced using recombinant DNA technology. The gene encoding the antibody is inserted into Chinese hamster ovary cells, which are then cultured to produce the antibody . The production process involves several steps:
Gene Insertion: The gene for this compound is inserted into the Chinese hamster ovary cells.
Cell Culture: The cells are cultured in a medium containing neomycin.
Purification: The antibody is purified from the culture medium using chromatography techniques.
化学反応の分析
Alemtuzumab undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the disulfide bonds in the antibody, potentially affecting its structure and function.
Substitution: Substitution reactions can occur at the glycosylation sites of the antibody, affecting its binding affinity and immunogenicity.
Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed from these reactions are modified forms of the antibody with altered stability and binding properties .
科学的研究の応用
Alemtuzumab has a wide range of scientific research applications:
Medicine: It is used in the treatment of B-cell chronic lymphocytic leukemia and multiple sclerosis.
Transplantation: It is used as an immunosuppressive agent in organ transplantation to prevent graft rejection.
Autoimmune Diseases: This compound is being investigated for its potential use in treating other autoimmune diseases due to its ability to modulate the immune system.
作用機序
Alemtuzumab exerts its effects by binding to the CD52 antigen on the surface of lymphocytes. This binding triggers several mechanisms:
Antibody-Dependent Cell-Mediated Cytolysis: This compound recruits natural killer cells and macrophages to destroy the targeted lymphocytes.
Complement-Dependent Cytolysis: The binding of this compound activates the complement system, leading to the formation of the membrane attack complex and subsequent lysis of the lymphocytes.
Apoptosis: This compound induces programmed cell death in the targeted lymphocytes.
類似化合物との比較
Alemtuzumab is unique among monoclonal antibodies due to its specific targeting of the CD52 antigen. Similar compounds include:
Rituximab: Targets the CD20 antigen on B cells and is used in the treatment of non-Hodgkin’s lymphoma and rheumatoid arthritis.
Ofatumumab: Also targets the CD20 antigen and is used in the treatment of chronic lymphocytic leukemia.
Ocrelizumab: Targets the CD20 antigen and is used in the treatment of multiple sclerosis.
This compound’s unique targeting of CD52 and its potent lymphocyte-depleting effects make it a valuable therapeutic agent in the treatment of certain cancers and autoimmune diseases .
生物活性
Alemtuzumab is a humanized monoclonal antibody that targets CD52, a glycoprotein expressed on the surface of T and B lymphocytes, as well as other immune cells. It is primarily used in the treatment of relapsing forms of multiple sclerosis (MS) and chronic lymphocytic leukemia (CLL). This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on immune cell populations, and clinical implications based on recent research findings.
This compound exerts its therapeutic effects through several mechanisms:
-
Lymphocyte Depletion : this compound binds to CD52, leading to rapid depletion of CD52-positive lymphocytes through:
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : This process involves natural killer (NK) cells recognizing and killing the antibody-coated target cells.
- Complement-Dependent Cytotoxicity (CDC) : The binding of this compound activates the complement system, leading to cell lysis.
- Induction of Apoptosis : this compound can trigger programmed cell death in lymphocytes .
- Reconstitution of Immune System : Following initial lymphocyte depletion, there is a reconstitution phase characterized by:
Effects on Immune Cell Populations
Research indicates that this compound significantly alters the composition and function of various immune cell populations:
- T Cells : this compound treatment results in a decrease in pro-inflammatory T-helper 17 (Th17) cells while increasing regulatory T cells. This shift may contribute to reduced autoimmune activity in MS patients .
- B Cells : The treatment leads to an enlarged pool of naïve B cells but reduced control over their activation, which could explain the ability of patients to mount a humoral response against new pathogens post-treatment .
- Dendritic Cells (DCs) : this compound decreases the number of circulating DCs, which are crucial for antigen presentation and T cell activation. This reduction may further modulate adaptive immune responses .
Clinical Findings and Case Studies
Several studies have documented the clinical outcomes associated with this compound therapy:
- A study involving patients with relapsing-remitting MS reported a significant reduction in annualized relapse rates (ARR) after this compound treatment compared to baseline. Patients showed improved disability outcomes over time .
- Long-term follow-up studies have indicated that this compound not only reduces relapse rates but also maintains its efficacy over several years, with many patients experiencing sustained improvements in neurological function .
Table 1: Summary of Clinical Outcomes with this compound
Safety Profile and Adverse Events
Despite its efficacy, this compound is associated with certain risks:
- Autoimmunity : There is a notable incidence of secondary autoimmune diseases following treatment, attributed to the profound alteration in immune cell populations .
- Infection Risk : Although there is an initial risk due to lymphocyte depletion, studies indicate that patients often do not experience significant infections due to compensatory mechanisms in the immune system following reconstitution .
特性
CAS番号 |
216503-57-0 |
---|---|
分子式 |
C6468H10066N1732O2005S40 |
分子量 |
145454 |
同義語 |
CAMPATH-1H; GZ-402673; LDP-03 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。